1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonyl-N-(1-phenylethyl)ethanamine;hydrochloride
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Overview
Description
1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonyl-N-(1-phenylethyl)ethanamine;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes ethoxy and methoxy groups attached to a phenyl ring, a methylsulfonyl group, and an ethanamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonyl-N-(1-phenylethyl)ethanamine;hydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Ethylation and Methoxylation: The phenyl ring is first ethoxylated and methoxylated using ethyl iodide and sodium methoxide, respectively.
Amine Formation: The ethanamine backbone is constructed by reacting the intermediate with ethylamine under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonyl-N-(1-phenylethyl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonyl-N-(1-phenylethyl)ethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonyl-N-(1-phenylethyl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonyl-N-(1-phenylethyl)ethanamine
- 1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonyl-N-(1-phenylethyl)ethanamine;hydrochloride
Uniqueness
This compound is unique due to its specific combination of functional groups and its hydrochloride salt form, which may enhance its solubility and stability compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H28ClNO4S |
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Molecular Weight |
414.0 g/mol |
IUPAC Name |
1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonyl-N-(1-phenylethyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C20H27NO4S.ClH/c1-5-25-20-13-17(11-12-19(20)24-3)18(14-26(4,22)23)21-15(2)16-9-7-6-8-10-16;/h6-13,15,18,21H,5,14H2,1-4H3;1H |
InChI Key |
NPFCBQMOVDUAHK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)NC(C)C2=CC=CC=C2)OC.Cl |
Origin of Product |
United States |
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